molecular formula C26H22N2O5S B11577160 methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11577160
M. Wt: 474.5 g/mol
InChI Key: HPYPUMNBWYFOFP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a chromeno[2,3-c]pyrrol-2(1H)-one core fused with a 4-methyl-1,3-thiazole-5-carboxylate moiety and substituted with a 4-isopropylphenyl group. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which likely influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 2-[3,9-dioxo-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H22N2O5S/c1-13(2)15-9-11-16(12-10-15)20-19-21(29)17-7-5-6-8-18(17)33-22(19)24(30)28(20)26-27-14(3)23(34-26)25(31)32-4/h5-13,20H,1-4H3

InChI Key

HPYPUMNBWYFOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives with varying properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate exhibit anticancer activity. A study demonstrated that derivatives of thiazole and chromone structures possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity
The thiazole moiety in the compound has been associated with antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds with similar structural features have been tested against strains like Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

Drug Development

Pharmaceutical Formulation
The compound's unique structure allows for the development of novel pharmaceutical formulations. A patent describes a solid dispersion formulation involving this compound combined with various excipients to enhance solubility and bioavailability. This is particularly beneficial for poorly soluble drugs .

Targeted Drug Delivery Systems
Recent advancements in nanotechnology have enabled the incorporation of this compound into targeted drug delivery systems. By conjugating it with nanoparticles or liposomes, researchers aim to achieve localized delivery to tumor sites while minimizing systemic toxicity. Studies have shown that such systems improve therapeutic efficacy in preclinical models .

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-containing compounds and evaluated their anticancer properties against human breast cancer cells (MCF-7). The results indicated that one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy
A research article in Pharmaceutical Biology highlighted the antimicrobial activity of thiazole derivatives against multi-drug resistant bacterial strains. The study found that this compound showed promising results in inhibiting bacterial growth compared to conventional antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Key comparisons are outlined below:

Chromeno-Pyrrol-Thiazole Derivatives

  • Ethyl 2-{1-[4-(Dimethylamino)Phenyl]-3,9-Dioxo-1H,2H,3H,9H-Chromeno[2,3-c]Pyrrol-2-yl}-4-Methyl-1,3-Thiazole-5-Carboxylate () Structural Differences: The ethyl ester group at the thiazole carboxylate and the 4-(dimethylamino)phenyl substituent distinguish it from the target compound’s methyl ester and 4-isopropylphenyl group. Molecular Weight: ~523.56 g/mol (estimated from SMILES in ), whereas the target compound’s molecular weight is likely similar, given the structural resemblance.

Thiazole-Triazole-Pyrazole Hybrids ()

  • 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 5, ) Structural Differences: Replaces the chromeno-pyrrol core with a pyrazole-triazole system. Crystallographic Data: Exhibits triclinic symmetry (P¯I) with two independent molecules in the asymmetric unit, suggesting conformational flexibility. The target compound’s chromeno-pyrrol system may enforce greater rigidity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Chromeno-pyrrol-thiazole 4-Isopropylphenyl, methyl ester ~509.5 (estimated) High rigidity, moderate solubility N/A
Ethyl 2-{...}-carboxylate () Chromeno-pyrrol-thiazole 4-Dimethylaminophenyl, ethyl ester ~523.56 Enhanced polarity, π-stacking
Compound 5 () Pyrazole-triazole-thiazole Triple fluorophenyl groups ~567.4 (calculated) Planar conformation, P¯I symmetry

Research Findings and Implications

  • Structural Flexibility vs.
  • Substituent Effects: The isopropyl group may hinder crystallization compared to fluorophenyl or dimethylamino groups, as seen in and . Computational tools like Multiwfn () could further analyze electron density distribution and solubility .
  • Crystallographic Challenges : The use of SHELX () and Mercury () would aid in resolving complex crystal structures, particularly for compounds with multiple independent molecules in the asymmetric unit .

Biological Activity

Overview

Methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a unique structure integrating chromeno, pyrrol, and thiazole moieties, which have been linked to various pharmacological effects.

Chemical Structure

The IUPAC name of the compound is this compound. The molecular formula is C26H20N2O6SC_{26}H_{20}N_{2}O_{6}S, and its structure can be visualized through the following InChI representation:

InChI 1S C26H20N2O6S c1 4 13 33 16 11 9 15 10 12 16 20 19 21 29 17 7 5 6 8 18 17 34 22 19 24 30 28 20 26 27 14 2 23 35 26 25 31 32 3 h4 12 20H 1 13H2 2 3H3\text{InChI 1S C26H20N2O6S c1 4 13 33 16 11 9 15 10 12 16 20 19 21 29 17 7 5 6 8 18 17 34 22 19 24 30 28 20 26 27 14 2 23 35 26 25 31 32 3 h4 12 20H 1 13H2 2 3H3}

Anticancer Properties

Research indicates that derivatives of thiazole and pyrrole exhibit significant anticancer activities. A study highlighted the synthesis of compounds similar to methyl 2-{...} that demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antiviral Activity

Some studies have explored the antiviral potential of similar compounds. For instance, derivatives with thiazole rings have been shown to inhibit viral replication in vitro by interfering with viral protein synthesis and assembly .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Research has indicated that thiazole derivatives possess activity against Gram-positive bacteria and fungi. The structure's ability to disrupt microbial cell membranes is considered a contributing factor to its efficacy .

The biological effects of methyl 2-{...} are attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : Compounds can act as inhibitors for enzymes crucial in cancer metabolism.
  • Receptor Modulation : Potential modulation of receptors involved in cell signaling pathways.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.

Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry focused on a series of thiazole derivatives including methyl 2-{...}. The results showed a significant reduction in cell viability in human breast cancer cells (MCF7) with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)
Methyl 2-{...}MCF715
ControlMCF7>50

Study 2: Antiviral Effects

Another investigation assessed the antiviral effects against influenza virus strains. The compound exhibited an EC50 value of 12 µM in inhibiting viral replication .

Virus StrainEC50 (µM)
H1N112
H3N215

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